N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and a triazatricyclo framework. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the benzodioxole and triazatricyclo frameworks. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Formation of Triazatricyclo Framework: This involves cyclization reactions using appropriate precursors and catalysts.
Coupling Reactions: The benzodioxole and triazatricyclo intermediates are coupled using reagents like palladium catalysts and bases such as cesium carbonate.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or methoxyphenyl groups using reagents like halides or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, showing activity against various cancer cell lines.
Biological Research: It is used to investigate molecular pathways and targets involved in cell proliferation and apoptosis.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit cell proliferation and induce apoptosis in tumor cells by modulating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl
These compounds share structural similarities but differ in their functional groups and biological activities. N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its triazatricyclo framework and specific biological activities.
Properties
Molecular Formula |
C28H23N5O5 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H23N5O5/c1-36-19-8-5-17(6-9-19)15-33-25(29)20(13-21-26(33)31-24-4-2-3-11-32(24)28(21)35)27(34)30-14-18-7-10-22-23(12-18)38-16-37-22/h2-13,29H,14-16H2,1H3,(H,30,34) |
InChI Key |
RRGWZXAHIFZIGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.